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Compound of Interest

Compound Name: Ro 22-3245

Cat. No.: B1662744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ro 22-3245, with the Chemical Abstracts Service (CAS) number 76988-39-1, is a pyrimido[5,4-

d]benzazepine derivative that has been investigated for its anxiolytic properties. Its systematic

name is 9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d][1]benzazepine.[2] Early preclinical

studies in the 1980s identified Ro 22-3245 as a potent compound with a pharmacological

profile suggestive of a mechanism of action related to the benzodiazepine class of drugs. This

document provides a comprehensive overview of the available technical data on Ro 22-3245,

including its pharmacological effects, and where available, detailed experimental

methodologies.

Physicochemical Properties
A summary of the key physicochemical properties of Ro 22-3245 is presented in Table 1. The

compound's solubility in dimethyl sulfoxide (DMSO) makes it suitable for use in a variety of in

vitro experimental settings.
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Property Value

CAS Number 76988-39-1

Systematic Name
9-chloro-7-(2-chlorophenyl)-5H-pyrimido[5,4-d]

[1]benzazepine

Molecular Formula C₁₈H₁₁Cl₂N₃

Molecular Weight 340.21 g/mol

Solubility Soluble in DMSO

Pharmacological Profile
Preclinical investigations have demonstrated that Ro 22-3245 exhibits a pharmacological

profile characteristic of an anxiolytic agent. The primary mechanism of action is suggested to

be through modulation of the GABA-A receptor complex, similar to benzodiazepines like

diazepam.

In Vitro Binding Affinity
Ro 22-3245 has been shown to be a potent displacer of [³H]diazepam in binding assays,

indicating a high affinity for the benzodiazepine binding site on the GABA-A receptor.

Table 2: In Vitro [³H]Diazepam Binding Affinity

Compound Relative Potency vs. Diazepam

Ro 22-3245 More Potent

In Vivo Pharmacological Activity
In vivo studies in animal models have further characterized the anxiolytic and anticonvulsant

effects of Ro 22-3245.

Table 3: In Vivo Pharmacological Activity
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Test Species Effect
Relative Potency
vs. Diazepam

Anti-

Pentylenetetrazole

Test

Mouse Anticonvulsant More Potent

Inclined Screen Test Mouse
Muscle

Relaxant/Sedative
Less Active

Experimental Protocols
While the original publications on Ro 22-3245 provide limited detail on the experimental

methodologies, the following represents standardized protocols for the key assays used to

characterize this compound, based on common practices during the period of its initial

investigation.

[³H]Diazepam Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound to the

benzodiazepine site on the GABA-A receptor.

Experimental Workflow: [³H]Diazepam Binding Assay

Membrane Preparation Binding Assay Data Analysis

Homogenize brain tissue
(e.g., rat cortex) in buffer Centrifuge homogenate Resuspend pellet (crude membrane fraction)

Incubate membrane preparation with
[³H]diazepam and varying concentrations

of Ro 22-3245

Separate bound from free radioligand
(e.g., via vacuum filtration)

Quantify radioactivity of bound ligand
using liquid scintillation counting Calculate specific binding Determine IC50 value for Ro 22-3245

Click to download full resolution via product page

Caption: Workflow for a competitive [³H]diazepam binding assay.

Methodology:
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Membrane Preparation: Whole brains or specific brain regions (e.g., cortex) from rodents are

homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to

pellet the crude membrane fraction, which is subsequently washed and resuspended.

Binding Reaction: The membrane preparation is incubated with a fixed concentration of

[³H]diazepam and varying concentrations of the test compound (Ro 22-3245) or a reference

compound (e.g., unlabeled diazepam).

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters,

which traps the membranes with the bound radioligand.

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation

counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from

total binding. The concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC50) is then determined.

Anti-Pentylenetetrazole (PTZ) Seizure Test
This in vivo model is used to assess the anticonvulsant activity of a compound.

Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic-tonic seizures.

Experimental Workflow: Anti-Pentylenetetrazole Test
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Administer Ro 22-3245 or vehicle
to mice (e.g., intraperitoneally)

After a defined pretreatment time,
administer a convulsant dose of

pentylenetetrazole (e.g., subcutaneously)

Observe animals for the onset and
severity of seizures for a specified period

Record parameters such as latency to
first seizure and incidence of tonic seizures

Determine the dose of Ro 22-3245 that
protects 50% of animals from seizures (ED50)

Click to download full resolution via product page

Caption: Workflow for the anti-pentylenetetrazole seizure test.

Methodology:

Animals: Male mice are typically used.

Drug Administration: Animals are pre-treated with the test compound (Ro 22-3245) or vehicle

control, usually via intraperitoneal (i.p.) or oral (p.o.) administration.

Seizure Induction: After a specific pretreatment time, a convulsant dose of pentylenetetrazole

(e.g., 85 mg/kg) is administered, often subcutaneously (s.c.).

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of

seizures, which are typically characterized by clonic and tonic convulsions.
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Data Analysis: The dose of the test compound that protects 50% of the animals from

seizures (the ED50) is calculated.

Inclined Screen Test
This test is used to evaluate the muscle relaxant and sedative effects of a compound.

Experimental Workflow: Inclined Screen Test

Administer Ro 22-3245 or vehicle
to mice

After a defined pretreatment time,
place each mouse on a screen

inclined at a steep angle (e.g., 60°)

Observe the ability of the mouse
to remain on the screen for a

specified period (e.g., 60 seconds)

Determine the dose that causes 50% of
the animals to fall off the screen (ED50)

Click to download full resolution via product page

Caption: Workflow for the inclined screen test.

Methodology:

Apparatus: A wire mesh screen is set at a fixed angle (e.g., 60 degrees).

Procedure: Mice are administered the test compound or vehicle. After a set time, each

mouse is placed on the inclined screen.

Scoring: The ability of the mouse to remain on the screen for a predetermined amount of

time is recorded. A mouse that falls off the screen is considered to have shown a positive
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response.

Data Analysis: The dose that causes 50% of the animals to fall off the screen (the ED50) is

calculated as an index of motor impairment.

Signaling Pathway
The available data strongly suggest that Ro 22-3245 acts as a positive allosteric modulator of

the GABA-A receptor, similar to benzodiazepines.

Proposed Signaling Pathway of Ro 22-3245

Neuronal Membrane

GABA-A Receptor
(Chloride Ion Channel)

Chloride Ion Influx

Enhances channel opening

Ro 22-3245

Binds to
benzodiazepine site

GABA

Binds to
GABA site

Neuronal Hyperpolarization

Anxiolytic Effect
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Caption: Proposed mechanism of action of Ro 22-3245 at the GABA-A receptor.

Binding of Ro 22-3245 to the benzodiazepine site on the GABA-A receptor is thought to

allosterically modulate the receptor, increasing the affinity of the primary neurotransmitter,

gamma-aminobutyric acid (GABA), for its binding site. This potentiation of GABAergic

neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in

hyperpolarization of the cell membrane and a reduction in neuronal excitability, which manifests

as anxiolytic, anticonvulsant, and sedative effects.

Conclusion
Ro 22-3245 is a potent pyrimido[5,4-d]benzazepine with a pharmacological profile consistent

with that of an anxiolytic agent acting via positive allosteric modulation of the GABA-A receptor.

Its greater potency in anticonvulsant tests compared to its sedative effects, relative to

diazepam, suggested a potentially favorable therapeutic window. While this compound was

selected for further development, detailed information regarding its clinical progression is not

readily available in the public domain. The information presented in this guide, compiled from

early preclinical studies, provides a foundational understanding of the pharmacological

characteristics of Ro 22-3245 for the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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